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Compound of Interest

Compound Name: TMX-2138

Cat. No.: B15542604 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two kinase inhibitors, ATI-2138 and

tofacitinib, intended for an audience of researchers, scientists, and drug development

professionals. The information presented is collated from preclinical and clinical data to offer an

objective overview of their respective mechanisms of action, efficacy, and safety profiles. It is

important to note that no direct head-to-head clinical trials have been conducted between ATI-

2138 and tofacitinib; therefore, this comparison is based on available independent data.

Mechanism of Action and Signaling Pathways
ATI-2138 and tofacitinib both modulate inflammatory responses by targeting key signaling

kinases. However, their selectivity profiles and primary targets differ significantly, which may

influence their therapeutic applications and adverse effect profiles.

ATI-2138 is an investigational oral covalent inhibitor that exhibits a dual-specific mechanism of

action, targeting both Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1]

[2] This dual inhibition is designed to interrupt T-cell receptor (TCR) signaling and the signaling

of common gamma chain (γc) cytokines such as IL-2 and IL-15.[3]

Tofacitinib is an oral inhibitor of the Janus kinase (JAK) family of enzymes.[4][5] It primarily

inhibits JAK1 and JAK3, with functional effects on JAK2, thereby modulating the signaling of a

broad range of cytokines involved in inflammation and immune function.[4][6]
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Comparative Signaling Pathways of ATI-2138 and Tofacitinib
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Caption: Signaling pathways of ATI-2138 and tofacitinib.

Preclinical Data: Kinase Inhibition Profile
The in vitro inhibitory concentrations (IC50) provide a quantitative measure of the potency and

selectivity of each compound against their target kinases.
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Target Kinase ATI-2138 IC50 (nM) Tofacitinib IC50 (nM)

ITK 0.18[7] Not a primary target

JAK1 >2200[7] 1.7 - 81[8]

JAK2 >2200[7] 1.8 - 80[8]

JAK3 0.52[7] 0.75 - 34[8]

TXK 0.83[7] Not reported

Tyk2 >2200[7] Not a primary target

Clinical Efficacy
Direct comparison of clinical efficacy is challenging due to the different patient populations and

indications studied for ATI-2138 (atopic dermatitis) and the extensive data for tofacitinib in

rheumatoid arthritis. However, data for tofacitinib in atopic dermatitis is available and provides a

point of indirect comparison.

Atopic Dermatitis
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Efficacy Endpoint
(Atopic Dermatitis)

ATI-2138 (Phase 2a,
oral)

Tofacitinib (Phase
2a, topical)

Tofacitinib (Cohort
study, oral)

Study Population

14 patients with

moderate-to-severe

AD[1]

69 adults with mild-to-

moderate AD[9]

6 patients with

moderate-to-severe

AD[10]

Dosage
10mg twice daily for

12 weeks[1]

2% ointment twice

daily for 4 weeks[9]

5mg once or twice

daily for up to 29

weeks[10]

Mean % Improvement

in EASI Score
60.5% at week 12[1] 81.7% at week 4[9] Not reported

% of Patients

Achieving PGA 'clear'

or 'almost clear'

Not reported 73% at week 4[10] Not reported

Reduction in

SCORAD Index
Not reported Not reported 66.6% at week 29[10]

Rheumatoid Arthritis (Tofacitinib)
Tofacitinib has been extensively studied in rheumatoid arthritis. The American College of

Rheumatology (ACR) response criteria are standard measures of improvement.

ACR Response
(Rheumatoid
Arthritis)

Tofacitinib 5mg BID
+ csDMARDs
(Phase 3, Month 3)

Adalimumab +
csDMARDs (Phase
3, Month 3)

Placebo +
csDMARDs (Phase
3, Month 3)

ACR20
Higher than

placebo[11]

Higher than

placebo[11]
Baseline

ACR50
Higher than

placebo[11]

Higher than

placebo[11]
Baseline

ACR70
Higher than

placebo[11]

Higher than

placebo[11]
Baseline
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Note: Specific percentages for ACR responses vary across numerous Phase 3 trials.[5][6][11]

[12]

Safety and Tolerability
The safety profiles of ATI-2138 and tofacitinib appear to differ based on the available data,

which may be attributable to their distinct kinase selectivity.

ATI-2138: In a Phase 2a trial for atopic dermatitis, ATI-2138 was reported to be well-tolerated.

[1] No severe adverse events (SAEs) or treatment-emergent adverse events (TEAEs) leading

to discontinuation were observed.[1][13] The most common treatment-related adverse events

were mild and transient.[14]

Tofacitinib: The safety profile of tofacitinib has been well-characterized through extensive

clinical trials and post-marketing surveillance. Common adverse events include upper

respiratory tract infections, headache, and diarrhea.[15][16] However, tofacitinib carries a black-

box warning for serious side effects, including:

Serious Infections: Increased risk of serious infections leading to hospitalization or death.[2]

Malignancy: Increased risk of lymphomas and other malignancies.[4]

Major Adverse Cardiovascular Events (MACE): Increased risk of MACE such as heart attack

or stroke in patients aged 50 and older with at least one cardiovascular risk factor.[4]

Thrombosis: Increased risk of blood clots in the lungs (pulmonary embolism), and in deep

veins (deep vein thrombosis).[2][15]

Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific

findings. Below are generalized protocols for key assays used in the characterization of these

kinase inhibitors.

STAT5 Phosphorylation Assay (for JAK3 Inhibition)
This assay quantifies the inhibitory effect of a compound on cytokine-induced STAT5

phosphorylation, a downstream event of JAK3 activation.
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Experimental Workflow: STAT5 Phosphorylation Assay

Workflow

Isolate PBMCs from whole blood

Pre-incubate cells with varying
concentrations of inhibitor (e.g., ATI-2138 or Tofacitinib)

or vehicle control

Stimulate with a γc cytokine
(e.g., IL-2) to induce JAK3/STAT5 signaling

Fix and permeabilize cells

Stain with fluorescently labeled
anti-phospho-STAT5 antibody

Analyze by flow cytometry to quantify
the level of STAT5 phosphorylation

Determine IC50 value
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Experimental Workflow: T-Cell Receptor Signaling Assay

Workflow

Isolate T-cells or use PBMCs

Pre-incubate cells with varying
concentrations of inhibitor (e.g., ATI-2138)

or vehicle control

Stimulate TCR using anti-CD3/CD28 antibodies

Incubate for a period to allow for
cytokine production (e.g., 24-72 hours)

Measure cytokine levels (e.g., IFN-γ, IL-2)
in the supernatant by ELISA or similar method

Determine IC50 value for cytokine inhibition

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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